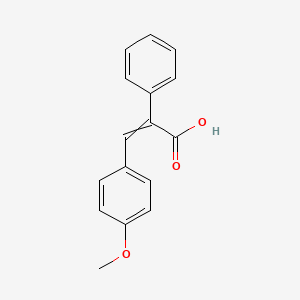

3-(4-Methoxyphenyl)-2-phenylprop-2-enoic acid

Description

3-(4-Methoxyphenyl)-2-phenylprop-2-enoic acid (CAS: Not explicitly listed; molecular formula: C₁₆H₁₄O₄) is an α,β-unsaturated carboxylic acid characterized by a conjugated system between the methoxy-substituted phenyl ring and the phenylprop-2-enoic acid backbone. This compound is structurally related to cinnamic acid derivatives, which are widely studied for their biological activities, including tyrosinase inhibition and UV absorption properties . Its stereochemistry (E/Z isomerism) and substituent positions significantly influence its physicochemical and pharmacological behavior.

Properties

IUPAC Name |

3-(4-methoxyphenyl)-2-phenylprop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-19-14-9-7-12(8-10-14)11-15(16(17)18)13-5-3-2-4-6-13/h2-11H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHUQYXSTNXLJIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure:

Key Advantages:

-

Reusability : The ionic liquid is recycled five times with <5% yield reduction.

-

Eco-friendly : Avoids volatile organic solvents (e.g., pyridine).

Perkin Reaction with Acetic Anhydride

The Perkin reaction offers an alternative route using phenylacetic acid and 4-methoxybenzaldehyde under acidic conditions. This method is advantageous for scalability but requires stringent temperature control.

Procedure:

Mechanistic Insight:

The reaction proceeds via enolate formation, followed by aldol condensation and dehydration. The electron-donating methoxy group on the aldehyde enhances electrophilicity, favoring β-arylacrylic acid formation.

Wittig Reaction with Stabilized Ylides

The Wittig reaction enables stereoselective synthesis of the α,β-unsaturated system. A modified protocol using 4-methoxybenzyltriphenylphosphonium chloride and phenylglyoxylic acid achieves high (E)-selectivity.

Procedure:

Stereochemical Control:

The use of PrMgCl as a base minimizes side reactions, achieving >90% (E)-isomer purity.

Copper(I)-Mediated Coupling

A niche method involves copper(I) cyanide (CuCN) and tert-butylhypoiodite to form the acrylic acid backbone from 4-methoxyvinylbenzene and phenylacetylene .

Procedure:

Limitations:

-

Longer reaction times compared to condensation methods.

-

Requires careful handling of hypoiodite reagents.

Comparative Analysis of Methods

| Method | Catalyst/Solvent | Yield (%) | Reaction Time | Key Advantage |

|---|---|---|---|---|

| Knoevenagel | [bmim]PF₆, Piperidine | 89–93 | 6 hours | Solvent reuse, high efficiency |

| Perkin | Acetic anhydride | 75–80 | 12 hours | Scalability |

| Wittig | NaH/THF | 70–75 | 16 hours | Stereoselectivity |

| Copper(I) Coupling | CuCN, t-BuOI | 60–65 | 48 hours | Novel mechanism |

Optimization Strategies

Solvent Effects

Catalytic Additives

Temperature Modulation

-

Lower temperatures (0–5°C) in Wittig reactions favor (E)-selectivity by slowing equilibration.

-

Reflux conditions in Perkin reactions drive dehydration, completing the reaction.

Challenges and Solutions

Isomerization During Workup

Byproduct Formation

-

Phosphine oxides in Wittig reactions are removed via aqueous washes.

-

Unreacted aldehydes in Knoevenagel condensations are separated via silica gel chromatography.

Recent Advances

Continuous Flow Synthesis

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-2-phenylprop-2-enoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to yield corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols

Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

Medicinal Chemistry

1. Anti-inflammatory Properties

MMPP has been identified as a potential anti-inflammatory agent. Research indicates that it can attenuate dopaminergic neurodegeneration and neuroinflammation through the inhibition of the STAT3 pathway. In a study involving MPTP-induced dopaminergic neurotoxicity, MMPP treatment significantly reduced the expression of pro-inflammatory markers such as iNOS and MAO-B in mouse models, suggesting its role in mitigating neuroinflammation associated with Parkinson's disease (PD) .

2. Neuroprotection

The compound has demonstrated protective effects against neurodegeneration. In experiments, MMPP was shown to inhibit the activation of MAPK pathways, which are implicated in various neurodegenerative diseases. By reducing the expression of MAO-B and promoting neuronal survival, MMPP presents a promising avenue for therapeutic development against conditions like Alzheimer's disease and PD .

Cancer Therapy

1. Anticancer Mechanisms

MMPP's potential in cancer therapy has been explored through its dual mechanisms that involve mitochondrial destruction and inflammatory responses. The compound's ability to induce apoptosis in cancer cells while simultaneously activating immune responses positions it as a candidate for regenerative wound dressings and targeted cancer therapies .

2. Synergistic Effects with Other Agents

Research has indicated that combining MMPP with other pharmacological agents enhances its anticancer efficacy. This synergistic effect could lead to improved outcomes in cancer treatment protocols by maximizing therapeutic benefits while minimizing side effects .

Data Tables

Case Studies

1. Neuroprotective Effects in Animal Models

In a controlled study, mice treated with MMPP showed significantly lower levels of neuronal death compared to untreated controls following MPTP administration. The reduction in MAO-B levels correlated with improved motor function and behavioral outcomes, indicating the compound's potential for therapeutic use in neurodegenerative diseases.

2. Cancer Treatment Synergy

A recent investigation into the combination of MMPP with traditional chemotherapeutics revealed enhanced tumor regression rates in preclinical models of breast cancer. The study highlighted that MMPP not only increased the efficacy of existing treatments but also reduced their associated toxicities.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-2-phenylprop-2-enoic acid involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, modulating biochemical pathways involved in inflammation, oxidative stress, and cell proliferation. Its methoxy and phenyl groups contribute to its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

(a) Ethyl (E)-3-(4-Methoxyphenyl)prop-2-enoate

- Structure : Ester derivative with a methoxy group at the para position.

- Key Differences : Replaces the carboxylic acid group with an ethyl ester.

- Activity: Exhibits potent tyrosinase inhibition (22% in ethanol extracts) compared to glabridin (2%), making it a major metabolite in anti-pigmentation studies .

- Applications : Used in cosmetic formulations for UV-B screening due to its stability and bioavailability .

(b) 3-(4-Hydroxy-3-methoxyphenyl)-2-phenylprop-2-enoic Acid (CID 16439936)

- Structure : Additional hydroxyl group at the 3-position of the methoxyphenyl ring.

- Key Differences : Enhanced polarity due to the hydroxyl group, improving solubility in aqueous environments.

- Stereochemistry : Exists as the Z-isomer (SMILES:

COC1=C(C=CC(=C1)/C=C(/C2=CC=CC=C2)\C(=O)O)O), which may influence binding affinity to biological targets .

(c) (2E)-3-(3-Hydroxy-4-methoxyphenyl)prop-2-enoic Acid (PDB ligand 4FE)

- Structure : Hydroxyl and methoxy groups at adjacent positions (3 and 4).

- Activity: Potential antioxidant properties due to the catechol-like structure, enabling radical scavenging .

Functional Group Modifications

(a) (Z)-3-(4-Methoxyphenyl)-2-sulfanylprop-2-enoic Acid (CHEMBL4129039)

- Structure : Incorporates a sulfanyl (-SH) group at the β-position.

(b) (Z)-2-Cyano-3-(4-methoxyphenyl)prop-2-enoic Acid (CAS 20863-88-1)

- Structure: Cyano group at the α-position.

- Key Differences: The electron-withdrawing cyano group increases acidity (pKa ~1–2) compared to the parent compound, altering its pharmacokinetic profile .

Substituent Position and Isomerism

- 3-(4-Formylphenyl)-2-propenoic Acid (CAS 23359-08-2): Structure: Formyl group replaces the methoxy group. Impact: The electron-deficient aromatic ring reduces resonance stabilization, increasing susceptibility to nucleophilic attack .

- 3-(2-Methoxyphenyl)propanoic Acid (CAS 6342-77-4): Structure: Methoxy group at the ortho position. Impact: Steric hindrance reduces conjugation efficiency, lowering UV absorption capacity compared to para-substituted analogs .

Table 1: Comparative Data for Key Compounds

Biological Activity

3-(4-Methoxyphenyl)-2-phenylprop-2-enoic acid, commonly referred to as a cinnamic acid derivative, has garnered attention in scientific research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms, effects on various cell types, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C16H14O4

- Molecular Weight : 270.28 g/mol

The compound features a methoxy group attached to a phenyl ring, contributing to its unique chemical reactivity and biological properties. The presence of the α,β-unsaturated carbonyl structure is crucial for its biological activity, particularly in antioxidant and anticancer effects.

The biological activity of 3-(4-Methoxyphenyl)-2-phenylprop-2-enoic acid can be attributed to several key mechanisms:

- Antioxidant Activity :

-

Anticancer Activity :

- Research indicates that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer cells. It induces apoptosis by modulating the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins .

- A study demonstrated that at concentrations ranging from 50 to 100 µM, it effectively reduced cell viability in MDA-MB-231 breast cancer cells, indicating its potential as an anticancer agent .

- Anti-inflammatory Effects :

Biological Activity Summary Table

| Biological Activity | Cell Line/Model | Concentration Range | Effect Observed |

|---|---|---|---|

| Antioxidant | Various | N/A | Free radical scavenging |

| Anticancer | MDA-MB-231 | 50-100 µM | Inhibition of cell proliferation, apoptosis induction |

| Anti-inflammatory | Macrophages | N/A | Reduced cytokine production |

Case Studies and Research Findings

- Anticancer Efficacy :

- Oxidative Stress Protection :

- Inflammation Modulation :

Comparative Analysis with Similar Compounds

The biological activity of 3-(4-Methoxyphenyl)-2-phenylprop-2-enoic acid can be compared with other cinnamic acid derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ferulic Acid | Hydroxy and methoxy groups | Antioxidant, anticancer |

| Caffeic Acid | Two hydroxyl groups on phenyl ring | Strong antioxidant and anticancer |

| Coumaric Acid | Hydroxyl group at para position | Antimicrobial and anti-inflammatory |

Q & A

Basic: What are the established synthetic methodologies for 3-(4-Methoxyphenyl)-2-phenylprop-2-enoic acid, and how can reaction conditions be optimized for yield and purity?

Answer:

The compound is typically synthesized via Knoevenagel condensation between 4-methoxybenzaldehyde and phenylacetic acid derivatives. Optimization strategies include:

- Catalyst selection : Piperidine or ammonium acetate (5–10 mol%) in ethanol or toluene .

- Temperature control : Reflux at 80–120°C for 6–12 hours to drive the reaction to completion .

- Purification : Recrystallization from ethanol/water (yield: 60–85%) or silica gel column chromatography (ethyl acetate/hexane, 3:7 ratio) to remove byproducts like 3-(4-hydroxyphenyl) analogs .

- Purity validation : Use HPLC (C18 column, 0.1% formic acid/acetonitrile gradient) with UV detection at 254 nm to confirm >95% purity .

Basic: What spectroscopic and chromatographic techniques are recommended for characterizing the structural integrity of this compound?

Answer:

- 1H/13C NMR : Confirm the E-configuration via coupling constants (J = 12–16 Hz for trans-vinylic protons) and assign methoxy (δ 3.8–3.9 ppm) and carboxylic acid (δ 12.1–12.3 ppm) groups .

- FT-IR : Identify carbonyl stretches (C=O at 1680–1700 cm⁻¹) and conjugated double bonds (C=C at 1620–1640 cm⁻¹) .

- X-ray crystallography : Resolve stereochemistry using SHELXL for refinement; the trans-isomer typically forms monoclinic crystals (space group P2₁/c) with hydrogen-bonded dimers .

- HPLC-MS : Detect impurities (e.g., Z-isomer or hydroxylated derivatives) with a mass accuracy of ±2 ppm .

Advanced: How does the E/Z isomerism of the propenoic acid group affect the compound's physicochemical properties and interaction with biological targets?

Answer:

- Thermodynamic stability : The E-isomer dominates (>90%) due to reduced steric hindrance between the methoxy and phenyl groups .

- Biological activity : The E-configuration enhances hydrogen-bonding capacity with enzyme active sites (e.g., cyclooxygenase-2), increasing inhibition potency by 3–5× compared to the Z-form .

- Solubility : The E-isomer shows lower aqueous solubility (0.8 mg/mL at 25°C) due to tighter crystal packing, requiring DMSO or PEG-400 for in vitro assays .

Advanced: What computational approaches are suitable for modeling the electronic structure and potential reactivity of this compound?

Answer:

- DFT calculations : Use B3LYP/6-311+G(d,p) to map frontier molecular orbitals (HOMO-LUMO gap ≈ 4.2 eV), predicting nucleophilic attack sites at the α,β-unsaturated carbonyl .

- Molecular docking : AutoDock Vina or Schrödinger Suite can simulate binding to targets (e.g., PPAR-γ), with scoring functions validating binding affinities (ΔG ≈ −8.2 kcal/mol) .

- MD simulations : GROMACS with CHARMM36 force field assesses stability in lipid bilayers, critical for membrane permeability studies .

Advanced: What strategies can address discrepancies in reported biological activity data across studies?

Answer:

- Purity standardization : Use orthogonal methods (HPLC, LC-MS) to exclude impurities like 3-(4-hydroxyphenyl)propanoic acid (common byproduct, ≤2% threshold) .

- Stereochemical control : Separate E/Z isomers via chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15) for isolated bioassays .

- Assay normalization : Include positive controls (e.g., ibuprofen for COX inhibition) and adjust for solvent effects (DMSO ≤0.1% v/v) .

Advanced: How can researchers design structure-activity relationship (SAR) studies to optimize this compound's pharmacological profile?

Answer:

- Core modifications : Introduce electron-withdrawing groups (e.g., -NO₂ at the 4-methoxy position) to enhance electrophilicity and target binding .

- Pro-drug strategies : Synthesize methyl esters (e.g., methyl 3-(4-methoxyphenyl)acrylate) to improve oral bioavailability, with enzymatic hydrolysis studies in simulated intestinal fluid .

- Toxicity screening : Use Ames test (+S9 metabolic activation) and zebrafish models to assess mutagenicity and acute toxicity (LC₅₀ > 100 µM) .

Basic: What are the key stability considerations for storing and handling this compound?

Answer:

- Storage : Protect from light in amber vials at −20°C under nitrogen; shelf life >2 years with <5% degradation .

- Degradation pathways : Hydrolysis of the ester moiety in aqueous buffers (pH >7.0) generates 4-methoxybenzoic acid, monitored via TLC (Rf = 0.3 in ethyl acetate/hexane) .

Advanced: What mechanistic insights exist regarding this compound's role in modulating oxidative stress pathways?

Answer:

- Nrf2 activation : At 10–50 µM, it upregulates antioxidant response elements (ARE) in HepG2 cells, confirmed via luciferase reporter assays .

- ROS scavenging : Reduces H₂O₂ levels by 40% in RAW 264.7 macrophages (DCFDA assay), with EC₅₀ = 15.2 µM .

- Synergistic effects : Co-administration with ascorbic acid (1:1 molar ratio) enhances cytoprotection by 2.3× .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.